molecular formula C13H15NO3S B12722889 N-Morpholinylthioacetylsalicylamide CAS No. 2032-47-5

N-Morpholinylthioacetylsalicylamide

Cat. No.: B12722889
CAS No.: 2032-47-5
M. Wt: 265.33 g/mol
InChI Key: COLYZZBISRWEKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Morpholinylthioacetylsalicylamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound combines the properties of morpholine, thioacetyl, and salicylamide, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Morpholinylthioacetylsalicylamide typically involves the reaction of morpholine with thioacetic acid and salicylamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves:

    Reactants: Morpholine, thioacetic acid, and salicylamide.

    Solvent: Common solvents include ethanol or methanol.

    Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.

    Temperature: The reaction is usually conducted at elevated temperatures (around 80-100°C) to ensure complete conversion.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Morpholinylthioacetylsalicylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran (THF).

    Substitution: Various halogenating agents or nucleophiles; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

N-Morpholinylthioacetylsalicylamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.

    Medicine: Explored for its therapeutic potential, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-Morpholinylthioacetylsalicylamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Acetylmorpholine: Shares the morpholine moiety but lacks the thioacetyl and salicylamide groups.

    Thioacetylsalicylamide: Contains the thioacetyl and salicylamide groups but lacks the morpholine moiety.

    N-Morpholinylacetylsalicylamide: Similar structure but with an acetyl group instead of a thioacetyl group.

Uniqueness

N-Morpholinylthioacetylsalicylamide is unique due to the combination of morpholine, thioacetyl, and salicylamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with the individual components alone.

Properties

CAS No.

2032-47-5

Molecular Formula

C13H15NO3S

Molecular Weight

265.33 g/mol

IUPAC Name

[2-(morpholine-4-carbothioyl)phenyl] acetate

InChI

InChI=1S/C13H15NO3S/c1-10(15)17-12-5-3-2-4-11(12)13(18)14-6-8-16-9-7-14/h2-5H,6-9H2,1H3

InChI Key

COLYZZBISRWEKD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=S)N2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.